molecular formula C6H3F9<br>CF3(CF2)3CH=CH2<br>C6H3F9 B102655 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene CAS No. 19430-93-4

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene

Cat. No.: B102655
CAS No.: 19430-93-4
M. Wt: 246.07 g/mol
InChI Key: GVEUEBXMTMZVSD-UHFFFAOYSA-N
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Description

. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and scientific applications.

Mechanism of Action

Mode of Action

It has been examined for its potential to induce mutations in bacteria and mammalian cells , suggesting that it may interact with DNA or other cellular components. More research is needed to fully understand its mode of action.

Result of Action

(Perfluorobutyl)ethylene has been shown to induce mutations in bacteria and mammalian cells . This suggests that the compound may have genotoxic effects, potentially leading to cellular damage or dysfunction.

Action Environment

The action of (Perfluorobutyl)ethylene may be influenced by various environmental factors. For instance, exposure to heat, flames, and sparks should be avoided . Additionally, the compound is used as a co-monomer in the polymerisation of fluoropolymers that are processed at high temperatures , suggesting that its action may be influenced by the processing environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene typically involves the fluorination of hexene. One common method is the reaction of hexene with fluorine gas in the presence of a catalyst . This process ensures the incorporation of fluorine atoms at specific positions on the hexene molecule, resulting in the desired fluorinated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in facilities equipped with specialized equipment to handle the highly reactive fluorine gas and to maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Addition Reactions: The double bond in the hexene moiety allows for addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically require a catalyst and are conducted under controlled temperatures.

    Addition Reactions: Reagents such as hydrogen, halogens, and other electrophiles can add across the double bond. These reactions often require the presence of a catalyst and specific temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield fluorinated amines or alcohols, while addition reactions can produce saturated fluorinated compounds .

Scientific Research Applications

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical resistance, stability, and specific reactivity patterns .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
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InChI

InChI=1S/C6H3F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H,1H2
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InChI Key

GVEUEBXMTMZVSD-UHFFFAOYSA-N
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Canonical SMILES

C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C4F9CH=CH2, C6H3F9
Record name 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-
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DSSTOX Substance ID

DTXSID6047575
Record name (Perfluorobutyl)ethene
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Molecular Weight

246.07 g/mol
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Physical Description

Liquid, Colorless liquid with an ethereal odor;, COLOURLESS LIQUID.
Record name 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-
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Record name Perfluorobutyl ethylene
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Boiling Point

58 °C
Record name Perfluorobutyl ethylene
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Flash Point

-17 °C c.c.
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Solubility

Solubility in water: none
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Density

1.4 g/L, Relative density of the vapor/air-mixture = 3.3 at 20 °C (air = 1), 1.4 g/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 3.3
Record name Perfluorobutyl ethylene
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Vapor Density

8.5 (Air = 1), Relative vapor density (air = 1): 8.5
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Vapor Pressure

238.0 [mmHg], 31.7 kPa at 20 °C (238 mm Hg at 20 °C), Vapor pressure, kPa at 20 °C: 31.7
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Color/Form

Colorless liquid

CAS No.

19430-93-4
Record name (Perfluorobutyl)ethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Reactant of Route 2
Reactant of Route 2
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Reactant of Route 3
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Reactant of Route 4
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Reactant of Route 5
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Reactant of Route 6
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene

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